molecular formula C9H9F3O2 B179778 1-Methoxy-2-(2,2,2-trifluoroethoxy)benzene CAS No. 106854-74-4

1-Methoxy-2-(2,2,2-trifluoroethoxy)benzene

Cat. No.: B179778
CAS No.: 106854-74-4
M. Wt: 206.16 g/mol
InChI Key: GGHKOUKNEONUKL-UHFFFAOYSA-N
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Description

1-Methoxy-2-(2,2,2-trifluoroethoxy)benzene, also known as this compound, is a useful research compound. Its molecular formula is C9H9F3O2 and its molecular weight is 206.16 g/mol. The purity is usually 95%.
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Properties

CAS No.

106854-74-4

Molecular Formula

C9H9F3O2

Molecular Weight

206.16 g/mol

IUPAC Name

1-methoxy-2-(2,2,2-trifluoroethoxy)benzene

InChI

InChI=1S/C9H9F3O2/c1-13-7-4-2-3-5-8(7)14-6-9(10,11)12/h2-5H,6H2,1H3

InChI Key

GGHKOUKNEONUKL-UHFFFAOYSA-N

SMILES

COC1=CC=CC=C1OCC(F)(F)F

Canonical SMILES

COC1=CC=CC=C1OCC(F)(F)F

Synonyms

1-Methoxy-2-(2,2,2-trifluoroethoxy)benzene

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To dry N,N-dimethylformamide (10 ml) were added 2-methoxyphenol (150 mg), 2,2,2-trifluoroethyl iodide (584 mg) and potassium carbonate (400 mg), and the mixture was stirred vigorously at 130° C. for 6 hours. To the reaction mixture was added water, and the mixture was extracted with diethyl ether. The extract was washed with water, dried over anhydrous magnesium sulfate. The solvent was evaporated under reduced pressure, and the residue was purified by medium pressure liquid column chromatography on silica gel using a mixture of hexane and chloroform (5/2) as eluent to give 179 mg of 1-methoxy-2-(2,2,2-trifluoroethoxy) benzene as an oil.
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10 mL
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150 mg
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584 mg
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400 mg
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Synthesis routes and methods II

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Synthesis routes and methods III

Procedure details

To a solution of 2-Methoxy phenol (IX) (5 g, 0.04 moles) in N-methylpyrrolidone (50 ml) were added, potassium carbonate (7.8 g, 0.06 mole) and 2,2,2-trifluoroethyl iodide (33.8 g, 0.16 mole) under stirring. The reaction mixture was stirred vigorously at 120° C. for 10 hours. Water (150 ml) was added to the reaction mixture and the mixture was extracted in Toluene (250 ml). Organic layer was washed with 1 N Sodium hydroxide solution (150 ml), followed by brine wash. The extract was dried over sodium sulphate. The solvent was evaporated under reduced pressure to give 7.2 g of (X) as oil. Purity (by GC)=94%
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5 g
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50 mL
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33.8 g
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